molecular formula C13H13N3O3 B2800640 N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 845667-63-2

N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B2800640
CAS RN: 845667-63-2
M. Wt: 259.265
InChI Key: ZOTOOUBLLRPUAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridazine ring and the attachment of the ethoxyphenyl and carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic ring, the pyridazine ring, and the carboxamide group. The ethoxyphenyl group may contribute to the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the ethoxy group could be cleaved under certain conditions . The carboxamide group could also participate in reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazine derivatives, including those similar to N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide, have been synthesized and characterized. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their structures using spectral data like IR, MS, and NMR (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

  • Certain pyrazine derivatives have been studied for their cytotoxic activities. For instance, the study by Hassan et al. (2014) involved screening some synthesized compounds for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity

  • Al-Kamali et al. (2014) explored the synthesis of novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities. Their study indicated that certain pyridazine derivatives possess significant antibacterial properties (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Antimicrobial Screening

  • Pyrazine-2-carboxamido derivatives have been synthesized and shown to possess antimicrobial properties against various microorganisms, including Leuconostoc sp. and other Gram-positive and Gram-negative bacteria, as well as fungi. This was demonstrated in a study by Abdelwahab et al. (2007) (Abdelwahab et al., 2007).

Synthesis of Novel Derivatives

  • Othman and Hussein (2020) conducted research on the synthesis of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, evaluating their structures and antibacterial bioactivity against different types of bacteria and fungi (Othman & Hussein, 2020).

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-10-5-3-9(4-6-10)14-13(18)11-7-8-12(17)16-15-11/h3-8H,2H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTOOUBLLRPUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide

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